N'-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide
Description
N'-(2H-1,3-Benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl group and a thiophene-containing pentyl chain. The compound’s structure includes:
- A central ethanediamide backbone.
- A 2H-1,3-benzodioxol-5-yl substituent (a methylenedioxy aromatic ring).
- A 5-hydroxy-3-(thiophen-2-yl)pentyl chain, which introduces sulfur-containing heterocyclic (thiophene) and hydroxyl functional groups.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-8-6-12(16-2-1-9-26-16)5-7-19-17(22)18(23)20-13-3-4-14-15(10-13)25-11-24-14/h1-4,9-10,12,21H,5-8,11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCZUVSXJFVMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl]Ethanediamide)
QOD, a structurally related ethanediamide derivative, shares the benzodioxolyl group but differs in its substituents:
- Backbone : Ethanediamide.
- Substituents: 2H-1,3-Benzodioxol-5-yl group. 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl chain (a tetrahydroquinoline derivative).
Structural and Functional Differences:
Comparative Analysis of Binding Modes
Molecular docking and cubic simulation box studies (Figure 2 in ) position QOD near falcipain-2’s active site, suggesting competitive inhibition. By analogy, the target compound’s thiophene group may interact with hydrophobic pockets, while the hydroxyl group could form hydrogen bonds with catalytic cysteine residues. However, the absence of experimental data for the target compound necessitates caution in extrapolating these findings.
Research Findings and Methodological Considerations
Structural Validation and Crystallography
Limitations and Knowledge Gaps
- No direct pharmacological or crystallographic data for the target compound are cited in accessible literature.
- QOD’s activity against falcipain-2 is inferred from structural simulations; similar studies are needed for the target compound.
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzodioxole and thiophene moieties. Key steps include:
- Acylation: Reacting benzodioxol-5-ylmethanol with oxalyl chloride to form an acyl chloride intermediate .
- Coupling: Using coupling agents (e.g., EDC, HOBt) to link the hydroxy-pentyl-thiophene chain to the benzodioxole core under inert conditions (e.g., N₂ atmosphere) .
- Purification: Chromatographic techniques (HPLC, flash chromatography) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) .
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (stepwise) | Prevents thermal degradation |
| Solvent | Anhydrous DMF | Enhances coupling efficiency |
| Catalyst | 1.2 eq. EDC/HOBt | Minimizes racemization |
| Reaction Time | 12–24 hours | Ensures completion |
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the benzodioxole (δ 5.9–6.1 ppm for dioxole protons) and thiophene (δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ at m/z 433.1425) .
- HPLC: Quantifies purity (>95% using C18 column, 70:30 acetonitrile/water) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular Docking: Predicts binding affinity to targets like falcipain-2 (antimalarial) or serotonin receptors (neurological pathways) using AutoDock Vina .
- Molecular Dynamics (MD): Simulates stability of ligand-receptor complexes (e.g., 50 ns trajectories in GROMACS) to assess interactions like hydrogen bonding with catalytic cysteine residues .
- Quantum Mechanics (QM): Calculates charge distribution in the ethanediamide linker to explain its role in electron transfer .
Q. How to resolve contradictions in biological activity data across analogs?
Conflicting results (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:
- Structural Variability: Compare with analogs like N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-4-isopropoxybenzamide (Table 1) .
- Assay Conditions: Standardize pH (7.4 vs. 6.8) and co-solvents (DMSO ≤0.1%) to reduce false negatives .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Key Structural Difference |
|---|---|---|---|
| Target Compound | Falcipain-2 | 0.85 | Ethanediamide linker |
| N-(5-hydroxy-3-(thiophen-3-yl)pentyl)... | Falcipain-2 | 3.2 | Benzamide vs. oxalamide |
| 5-chloro-N-(...pentyl)-2-methoxy... | COX-2 | 12.4 | Sulfonamide group |
Q. What strategies mitigate stability and solubility challenges in experimental design?
- Stability:
- Avoid prolonged exposure to light (UV-sensitive benzodioxole) .
- Store at –20°C in amber vials under argon .
- Solubility:
- Use co-solvents (e.g., 10% PEG-400 in PBS) for in vitro assays .
- Derivatize hydroxyl groups with acetyl protection for in vivo studies .
Q. How to design experiments to probe reaction kinetics and side products?
- In Situ Monitoring: Use FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) during acylation .
- Kinetic Sampling: Quench aliquots at intervals (0, 2, 6, 12 hrs) for LC-MS analysis to identify intermediates (e.g., thiophene-oxidized byproducts) .
- Side Product Mitigation: Add radical scavengers (e.g., BHT) during thiophene coupling to prevent polymerization .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
